![molecular formula C8H14N4O B1477391 (5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol CAS No. 2098089-36-0](/img/structure/B1477391.png)

(5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol

Übersicht

Beschreibung

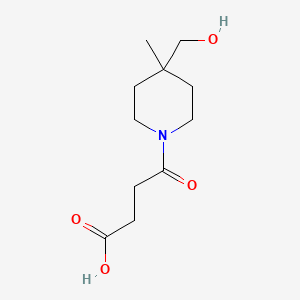

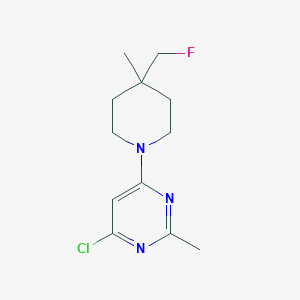

“(5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . It has been studied for its potential as a therapeutic agent, particularly in the context of Hepatitis B Virus (HBV) treatment . The compound is part of a series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) compounds that have been found to effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants .

Synthesis Analysis

The synthesis of such compounds often involves the condensation of 5-aminopyrazole with various bielectrophilic moieties . This results in the formation of pyrazoloazines, an interesting array of fused heterocyclic systems . The reactions were carried out with various metal catalysts in acetic acid and acetonitrile solvents .

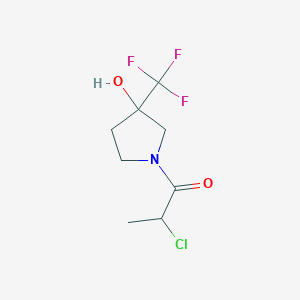

Molecular Structure Analysis

The molecular structure of “(5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol” is complex and detailed. It is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . The structure of the synthesized compounds was confirmed by X-ray crystallography, 1H and 13C NMR, and HRMS studies .

Chemical Reactions Analysis

The chemical reactions involving “(5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol” are complex and varied. The compound is part of a series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) compounds that have been found to effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

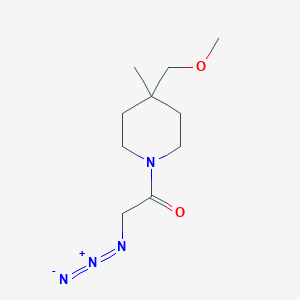

The compound is a part of the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold, which is synthesized in a cost-efficient manner and used as a building block in medicinal chemistry . The introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is possible .

Drug Research

The partially saturated bicyclic pyrazole system, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, has found use as a scaffold in drug research . This has been particularly useful in the development of agrochemicals .

Anticancer Drug Development

The compound has been used in the development of anticancer drugs. For instance, ATR, a protein kinase in the PIKK family, plays a critical role in the cell DNA-damage response and is an attractive anticancer drug target .

Pharmaceutical Testing

“(5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol” is used for pharmaceutical testing . High-quality reference standards are used for accurate results .

Synthesis Efficiency

The compound is used in organic synthesis directed towards medicinal chemistry. The simultaneous multi-optimization of structural interest, physical-chemical parameters, and synthesis efficiency is one of the main tasks for the organic synthesis .

Design of Promising MedChem Fragments

The compound is used in the design of promising MedChem fragments and corresponding building blocks for their production . This is influenced by the concept of “privileged scaffolds”, which means the compound is a preferred motif for the design .

Wirkmechanismus

Target of Action

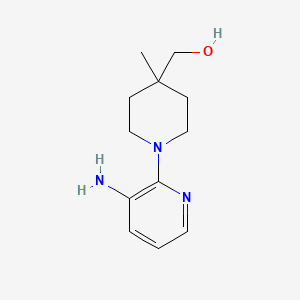

The primary target of (5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for antiviral therapy .

Mode of Action

(5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol acts as a core protein allosteric modulator (CpAM) for HBV . It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants . The compound interacts with the HBV core protein, leading to conformational changes that disrupt the viral life cycle .

Biochemical Pathways

The compound affects the HBV life cycle by interacting with the core protein. This interaction disrupts the formation of the viral capsid, a critical step in the HBV life cycle . The downstream effects include the inhibition of viral replication and the reduction of viral DNA levels .

Pharmacokinetics

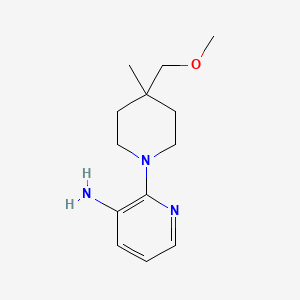

It has been shown that the compound can be administered orally and is capable of reducing hbv dna viral load in a hbv aav mouse model .

Result of Action

The result of the action of (5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol is the effective inhibition of HBV replication. This leads to a reduction in the viral load, which is a key factor in the progression of HBV-related diseases .

Zukünftige Richtungen

The future directions for the research and development of “(5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol” could involve further exploration of its potential as a therapeutic agent, particularly in the context of Hepatitis B Virus (HBV) treatment . Structural modification of similar compounds has led to the discovery of derivatives with improved pharmacokinetic profiles , suggesting potential avenues for future research.

Eigenschaften

IUPAC Name |

(5-amino-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-6-3-12-8(4-11(6)9)2-7(5-13)10-12/h2,6,13H,3-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVACNVOUCLGVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2C(=CC(=N2)CO)CN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

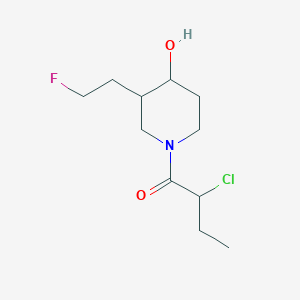

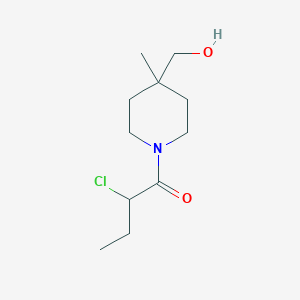

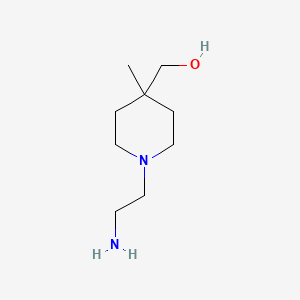

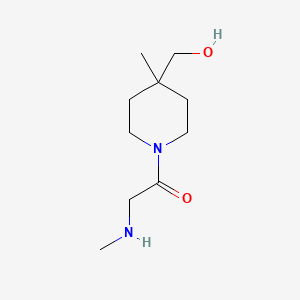

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.